1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 4-methoxybenzyl group at position 1 and a 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic engagement .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-14-6-4-12(5-7-14)10-21-11-13(9-16(21)22)18-19-17(20-24-18)15-3-2-8-25-15/h2-8,13H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPPNIYNJIUIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxybenzyl group: This step involves the alkylation of the pyrrolidin-2-one core with 4-methoxybenzyl halide in the presence of a base.
Synthesis of the thiophen-2-yl-1,2,4-oxadiazol-5-yl moiety: This can be synthesized separately and then coupled with the pyrrolidin-2-one core through a suitable coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- 1-(3-Chloro-4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (ChemDiv ID: G229-0289) Core: Retains the pyrrolidin-2-one and oxadiazole-thiophene units. Substituent: Replaces 4-methoxybenzyl with 3-chloro-4-methylphenyl. Molecular weight (C₁₇H₁₄ClN₃O₂S) is 364.83 g/mol, slightly higher than the target compound (C₁₉H₁₇N₃O₃S: ~367.42 g/mol). This substitution may alter binding kinetics in hydrophobic pockets .
Analogues with Modified Core Structures
- 1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Core: Pyridin-2(1H)-one replaces pyrrolidin-2-one. Substituents: Features a 4-(trifluoromethoxy)phenyl-oxadiazole and a methylsulfonyl-piperidine group. The trifluoromethoxy group improves metabolic stability but may reduce solubility .
Analogues with Functional Group Variations
- 1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine
- Core : Pyrrolidin-3-amine replaces the 4-methoxybenzyl-pyrrolidin-2-one.
- Substituent : Oxadiazole-thiophene linked via a methyl group.
- Impact : The primary amine (C₁₁H₁₄N₄OS, MW 250.32 g/mol) enhances solubility and hydrogen-bonding capacity, favoring interactions with polar targets like kinases or GPCRs. This contrasts with the target compound’s methoxybenzyl group, which prioritizes lipophilic interactions .
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
Discussion of Structural Influences
- Oxadiazole-Thiophene Motif : Common across analogues, this moiety likely drives DNA or enzyme interactions due to its planar geometry and hydrogen-bonding capacity .
- Aromatic Substituents : Electron-donating groups (e.g., methoxy) improve solubility, while electron-withdrawing groups (e.g., trifluoromethoxy, chloro) enhance stability but reduce bioavailability .
- Core Flexibility: Pyrrolidin-2-one offers moderate rigidity, whereas pyridinone and chromenone cores (e.g., ) introduce aromaticity, affecting target engagement .
Biological Activity
The compound 1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a derivative of pyrrolidine and oxadiazole, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 300.37 g/mol
The compound features a pyrrolidine ring substituted with a methoxybenzyl group and an oxadiazole moiety containing a thiophene ring. This unique combination of functional groups is responsible for its biological activity.
Anticancer Activity
Research indicates that derivatives of oxadiazole, including the compound , exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific kinases involved in tumor growth.
- Case Study : A study on similar oxadiazole derivatives demonstrated IC values ranging from 0.11 to 0.42 µM against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) . The compound's ability to inhibit cell proliferation suggests it may act through pathways affecting cell cycle regulation and apoptosis.
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has also been documented. The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation.
- Research Findings : In vitro studies have shown that certain oxadiazole compounds reduce inflammatory markers in cell cultures, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The compound's structural features suggest it may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains.
- Case Study : A related study found that oxadiazole derivatives exhibited MIC values between 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting a promising antimicrobial profile .
Antioxidant Activity
The antioxidant activity of the compound is another area of interest. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
- Research Findings : Studies utilizing DPPH assays indicated that certain derivatives exhibit significant antioxidant activity, which could be beneficial in preventing oxidative damage in cells .
The biological activity of This compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Enzyme Inhibition : Interaction with COX enzymes and other kinases involved in inflammation and cancer progression.
- Free Radical Scavenging : Reducing oxidative stress through antioxidant mechanisms.
Comparative Analysis with Related Compounds
| Compound Name | Structure | IC (µM) | Activity |
|---|---|---|---|
| Compound A | Similar | 0.31 | Anticancer |
| Compound B | Similar | 0.12 | Antimicrobial |
| Compound C | Similar | 0.565 | Antioxidant |
This table highlights the comparative potency of related compounds, underscoring the potential efficacy of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
